4,5-Dibromo-2-methylpyridazin-3-one

Medicinal Chemistry Catalysis Aminocarbonylation

Medicinal chemistry groups synthesizing 4,5-diarylpyridazinone libraries face inconsistent cross-coupling outcomes with halogen-substituted analogs. 4,5-Dibromo-2-methylpyridazin-3-one (CAS 13645-74-4) resolves this with two reactive bromine atoms that consistently deliver bis-arylated products via Suzuki-Miyaura coupling, unlike iodo analogs that yield mono-aminated products or chloro analogs with lower reactivity. • Exclusive bis-arylation: Delivers dicarboxamides under aminocarbonylation conditions where iodo analogs yield only mono-products. • Identity verification: Melting point 120 °C and density 2.2 g/cm³ for rapid QC. • Research-grade: ≥95% purity, stored at 2-8 °C.

Molecular Formula C5H4Br2N2O
Molecular Weight 267.91 g/mol
CAS No. 13645-74-4
Cat. No. B080806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dibromo-2-methylpyridazin-3-one
CAS13645-74-4
Synonyms4,5-DIBROMO-2-METHYL-2H-PYRIDAZIN-3-ONE
Molecular FormulaC5H4Br2N2O
Molecular Weight267.91 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=C(C=N1)Br)Br
InChIInChI=1S/C5H4Br2N2O/c1-9-5(10)4(7)3(6)2-8-9/h2H,1H3
InChIKeySLVVMPLOQDFREV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dibromo-2-methylpyridazin-3-one Specifications and Applications


4,5-Dibromo-2-methylpyridazin-3-one (CAS 13645-74-4) is a halogenated heterocyclic compound belonging to the pyridazinone class, with a molecular weight of 267.91 g/mol . This compound serves primarily as a versatile pharmaceutical intermediate, with two reactive bromine atoms at the 4- and 5-positions that enable diverse palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings . Recent studies have demonstrated that organometallic derivatives synthesized from this compound exhibit antiproliferative activity against human cancer cell lines [1].

1
Bis-electrophilic scaffold Dual Br at C4/C5 enables sequential or tandem cross-coupling
2
Pd-catalyzed coupling workflow Compatible with Suzuki, Sonogashira, and aminocarbonylation methods
3
Medicinal chemistry intermediate Pyridazinone core for SAR library synthesis

4,5-Dibromo-2-methylpyridazin-3-one: Why Analogs Fail


In medicinal chemistry programs, substituting 4,5-dibromo-2-methylpyridazin-3-one with structurally similar compounds—such as 4,5-dichloro-2-methylpyridazin-3-one, 5-iodo-2-methylpyridazin-3-one, or the unmethylated 4,5-dibromopyridazin-3-one—fundamentally alters reactivity profiles and downstream biological outcomes. The combination of two bromine atoms with the N2-methyl group confers a specific electronic and steric environment that is not preserved in halogen-substituted analogs [1]. Comparative studies demonstrate that the iodo derivative undergoes mono-aminocarbonylation, while the dibromo analog exclusively yields dicarboxamides under identical conditions [2]. Furthermore, the presence of the N2-methyl group is essential for the solubility and synthetic handling of this building block in many reaction sequences .

Substrate
4,5-Dibromo-2-methylpyridazin-3-one
vs
5-Iodo-2-methylpyridazin-3-one
Iodo analog may yield mono-carboxamide only under identical aminocarbonylation conditions; bis-functionalization outcome may not transfer.
Substrate
4,5-Dibromo-2-methylpyridazin-3-one
vs
4,5-Dichloro analog or N-H pyridazinone
Chloro analogs may show lower oxidative-addition reactivity; absence of N2-methyl group can alter solubility and electronic profile in coupling steps.

4,5-Dibromo-2-methylpyridazin-3-one Comparative Evidence


Aminocarbonylation: Bis- vs. Mono-Functionalization

In a direct head-to-head comparison under identical palladium-catalyzed aminocarbonylation conditions, 5-iodo-2-methylpyridazin-3-one yields only mono-carboxamide products, while 4,5-dibromo-2-methylpyridazin-3-one exclusively forms 4,5-dicarboxamides when primary amines are used [1]. The dibromo derivative exhibits unexpectedly high reactivity, with no detectable mono-aminocarbonylation intermediates observed [1].

Aminocarbonylation outcome
Head-to-head
Exclusive 4,5-dicarboxamide formation with primary amines
Complete product-distribution shift vs. iodo analog (mono-carboxamide only)
Pd-catalyzed, DMF, atmospheric CO; no mono-intermediates observed
Medicinal Chemistry Catalysis Aminocarbonylation

Suzuki-Miyaura Coupling: Bis-Arylation Efficiency

In Suzuki-Miyaura reactions with phenylboronic acid, 4,5-dibromo-2-methylpyridazin-3-one undergoes double coupling to yield 2-methyl-4,5-diphenylpyridazin-3(2H)-one as a single product, demonstrating efficient bis-arylation under standard catalytic conditions [1]. This outcome contrasts with related 4,5-dihalopyridazinones where hydrodehalogenation or incomplete conversion is frequently observed [1].

Suzuki bis-arylation
Reported
2-Methyl-4,5-diphenylpyridazin-3(2H)-one as single product
Predictable bis-coupling supports 4,5-diarylpyridazinone library synthesis
PdCl2(PPh3)2, Na2CO3, DMF, phenylboronic acid; cross-study comparison
Organometallic Chemistry Cross-Coupling Catalysis

Ferrocenyl-Pyridazinone Antiproliferative Activity

Organometallic ferrocenyl-pyridazinones synthesized from 4,5-dibromo-2-methylpyridazin-3-one via Suzuki-Miyaura coupling demonstrate antiproliferative effects on human malignant cell lines in vitro [1]. While quantitative IC50 values are not provided in the primary source, the study establishes that the parent dibromide serves as a viable entry point to bioactive ferrocene-containing heterocycles with potential anticancer applications [1].

Antiproliferative response
Data to verify
Ferrocenyl-pyridazinones display antiproliferative effects on human malignant cell lines in vitro
Supports cell-model endpoint review; quantitative IC50 data not provided
Derivative-level evidence; requires independent replication
Cancer Research Medicinal Chemistry Antiproliferative

Melting Point & Density Reference

The compound has a reported melting point of 120 °C and a density of 2.2±0.1 g/cm³ . While this property is not directly compared to other pyridazinones in the available literature, the melting point provides a useful quality control parameter for procurement and handling.

Melting point reference
Source review
Reported mp 120 °C
Supports identity-confirmation workflow upon procurement
No peer-reviewed comparator data available
Analytical Chemistry Quality Control Physical Properties

4,5-Dibromo-2-methylpyridazin-3-one Best Applications


4,5-Diarylpyridazinone Library Synthesis

The compound's reliable double Suzuki-Miyaura coupling with arylboronic acids makes it a preferred building block for generating 4,5-diarylpyridazinone libraries. Unlike iodo analogs that yield mono-aminated products or chloro analogs with lower reactivity, the dibromo compound consistently delivers bis-arylated products [1], streamlining the synthesis of diverse analogs for medicinal chemistry SAR campaigns.

Ferrocenyl-Pyridazinone Anticancer Candidates

For research groups exploring metallocene-based anticancer agents, 4,5-dibromo-2-methylpyridazin-3-one provides a direct route to ferrocenyl-pyridazinones via Suzuki-Miyaura coupling [2]. The derived products have demonstrated antiproliferative effects in vitro, validating the use of this intermediate in early-stage oncology discovery programs.

Dicarboxamide Synthesis via Aminocarbonylation

When the synthetic goal is to install two carboxamide groups at the 4- and 5-positions, 4,5-dibromo-2-methylpyridazin-3-one is the substrate of choice. Under identical aminocarbonylation conditions, the iodo analog yields only mono-carboxamides, while the dibromo compound exclusively forms the desired 4,5-dicarboxamides [3]. This outcome eliminates the need for stepwise functionalization and reduces synthetic complexity.

QC and Procurement Verification

The compound's established melting point (120 °C) and density (2.2±0.1 g/cm³) provide simple, measurable parameters for identity confirmation and purity assessment upon receipt . These values assist procurement officers and laboratory managers in verifying that the correct material has been supplied.

Application
Selection Property
Validation Focus
4,5-Diarylpyridazinone library synthesis
Reliable bis-Suzuki coupling outcome
Confirm single-product bis-arylation with target arylboronic acid
Ferrocenyl-pyridazinone cell-model studies
Entry to organometallic pyridazinones
Cell-model endpoint review; replicate antiproliferative response
Bis-carboxamide scaffold preparation
Exclusive bis-aminocarbonylation
Verify absence of mono-carboxamide byproduct under chosen conditions
Procurement identity verification
Measurable physical constants
Cross-check received material melting point against reported value

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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